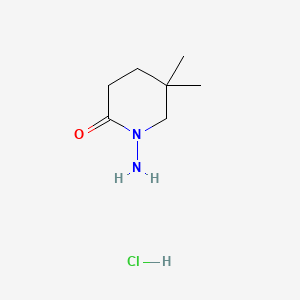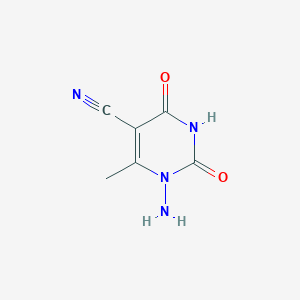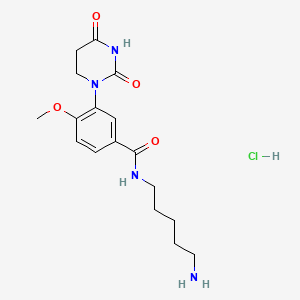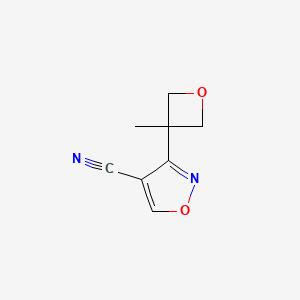
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride is a chemical compound with intriguing properties that make it valuable for various applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an amino group and a ketone group on the piperidine ring.
Méthodes De Préparation
The synthesis of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be achieved through several routes. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex. This method provides good to excellent yields of the desired cyclic amine . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidine ring . Industrial production methods may involve continuous flow reactions or microwave irradiation to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Applications De Recherche Scientifique
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in catalysis and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be compared with other similar compounds, such as:
5-Amino-1,5-dimethylpiperidin-2-one dihydrochloride: This compound has a similar structure but differs in its hydrochloride form.
3-Aminopiperidin-2-one: Another piperidine derivative with different substitution patterns.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A sulfur-containing analog with distinct chemical properties
Propriétés
Formule moléculaire |
C7H15ClN2O |
|---|---|
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
1-amino-5,5-dimethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(2)4-3-6(10)9(8)5-7;/h3-5,8H2,1-2H3;1H |
Clé InChI |
ONDPBSNJHYZJQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)N(C1)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

